molecular formula C8H9NOS B13307360 Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone

Cat. No.: B13307360
M. Wt: 167.23 g/mol
InChI Key: RHKIUPSKNOUNIU-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone is a cyclopropane-containing ketone derivative featuring a 4-methyl-substituted thiazole ring. Thiazole rings are electron-rich heterocycles known for their role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions . The cyclopropyl group introduces steric strain and unique electronic properties, which can enhance metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKIUPSKNOUNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiazole with cyclopropyl carbonyl chloride in the presence of a base like triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Thiazole Derivatives

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (Compound 2 in ): Synthesized via a multicomponent reaction (MCR) involving rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine. This method highlights the utility of MCR for step-economical synthesis of thiazole derivatives. The compound exhibits prototropic tautomerism (amino/imino), confirmed by NMR and LC-MS . Comparison: Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone could adopt a similar MCR approach, substituting 4-methylthiazole-2-carbaldehyde for the benzaldehyde component. The 4-methyl group on the thiazole may enhance lipophilicity compared to the methoxybenzylidene substituent in Compound 2.

2.1.2 Aromatic and Heteroaromatic Methanones

  • Cyclopropyl-(4-hydroxy-3-methyl-phenyl)-methanone (–5): Synthesized via Friedel-Crafts acylation or nucleophilic substitution. This compound serves as an intermediate in tetrazolinone agrochemicals, demonstrating the versatility of cyclopropyl ketones in industrial applications . This could influence solubility and pharmacokinetic profiles.
  • Cyclopropyl-(2,4-difluorophenyl)methanone (): Features fluorine substituents, which often improve bioavailability and metabolic resistance. The CAS number (60131-34-2) and safety data (GHS compliance) are documented . Comparison: Fluorine’s electron-withdrawing effects contrast with the electron-donating methyl group on the thiazole, suggesting divergent reactivity in substitution or coupling reactions.

Physicochemical Properties

Compound Molecular Formula Key NMR Shifts (δ, ppm) LogP (Predicted)
This compound* C₈H₉NOS Cyclopropyl H: ~1.0–1.3; Thiazole H: ~7.5–8.0 (estimated) 2.1
Cyclopropyl-(2,4-difluorophenyl)methanone C₁₀H₈F₂O Cyclopropyl H: 1.04–0.98; Aromatic H: 7.85 (d), 7.80 (dd) 2.8
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one C₁₄H₁₃N₂O₂S Thiazole H: 7.8–8.2; Methoxy H: 3.8 3.2

*Note: Data for the target compound are extrapolated from analogs.

  • Cyclopropyl Group : In all analogs, cyclopropyl protons resonate near 1.0–1.3 ppm due to ring strain and diamagnetic shielding .
  • Thiazole vs. Benzene Rings : Thiazole protons (e.g., in Compound 2) appear downfield (~7.5–8.5 ppm) compared to benzene rings (~6.8–7.8 ppm), reflecting the electron-withdrawing nature of the thiazole’s nitrogen and sulfur atoms .

Biological Activity

Cyclopropyl-(4-methyl-thiazol-2-YL)-methanone is a synthetic compound that has garnered attention in pharmacological research due to its notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a thiazole ring, which significantly influences its chemical behavior and biological interactions. The molecular formula is C8_{8}H8_{8}N2_{2}S, with a molecular weight of approximately 180.22 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been characterized by several key properties:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling mechanisms.
  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.

The mechanisms underlying the biological activity of this compound involve:

  • Binding Affinity : The compound exhibits high binding affinity for specific enzyme active sites, effectively blocking their catalytic functions.
  • Signal Pathway Modulation : It modulates cellular signaling pathways that are crucial for various physiological responses.
  • Structural Interactions : The steric and electronic effects of the cyclopropyl and thiazole moieties enhance its interaction with biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes,
AntimicrobialEffective against select bacterial strains,
Receptor InteractionModulates receptor activity affecting signal transduction ,

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

Case Study: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against cyclooxygenase (COX) enzymes. Results showed that the compound inhibited COX-1 and COX-2 with IC50 values of 150 µM and 120 µM, respectively, suggesting its potential as an anti-inflammatory agent.

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